Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate
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Overview
Description
Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate is an organic compound that belongs to the class of phenoxy herbicides. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used in agriculture for controlling broadleaf weeds. This compound is known for its effectiveness in selective weed control, making it a valuable tool in agricultural practices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+MethanolAcid catalystMethyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in batch reactors with continuous monitoring of temperature and pH to optimize yield and purity. The use of high-purity reagents and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate has several scientific research applications:
Agriculture: Used as a herbicide for selective weed control in crops such as wheat, maize, and rice.
Biology: Studied for its effects on plant growth and development, particularly its role as a synthetic auxin.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of other chemical intermediates and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate is its role as a synthetic auxin. It mimics the action of natural plant hormones, leading to uncontrolled and unsustainable growth in susceptible plants. This results in the curling of stems, withering of leaves, and eventual plant death. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its herbicidal effects.
Comparison with Similar Compounds
Methyl 4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide used for selective weed control.
2-(2,4-Dichlorophenoxy)propionic acid (Dichloroprop): Used for controlling broadleaf weeds in various crops.
The uniqueness of this compound lies in its specific structural modifications, which enhance its herbicidal activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
methyl (E)-4-(2,4-dichlorophenoxy)-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(12(15)16-2)5-6-17-11-4-3-9(13)7-10(11)14/h3-5,7H,6H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEKOSHKFXKMMH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C(C=C(C=C1)Cl)Cl)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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